3-(2-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole

Lipophilicity Drug-likeness Agrochemical penetration

3-(2-Bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole (CAS 1251134-90-3) belongs to the 3,5-disubstituted-1,2,4-triazole class, characterized by an ortho-brominated phenyl ring at position 3 and a cyclopropyl substituent at position 5. This substitution pattern confers distinct physicochemical and reactivity properties that set it apart from the more common para-halogenated or 5‑alkyl/5‑aryl triazole analogs.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
Cat. No. B15257743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NN2)C3=CC=CC=C3Br
InChIInChI=1S/C11H10BrN3/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6H2,(H,13,14,15)
InChIKeyBTJAOYPAFPBMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole – A Structurally Differentiated 1,2,4-Triazole Building Block for Agrochemical and Pharmaceutical Lead Design


3-(2-Bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole (CAS 1251134-90-3) belongs to the 3,5-disubstituted-1,2,4-triazole class, characterized by an ortho-brominated phenyl ring at position 3 and a cyclopropyl substituent at position 5 [1]. This substitution pattern confers distinct physicochemical and reactivity properties that set it apart from the more common para-halogenated or 5‑alkyl/5‑aryl triazole analogs [2].

Why 3-(2-Bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole Cannot Be Interchanged with Common 1,2,4-Triazole Analogs


Generic substitution within the 1,2,4-triazole family is precluded because subtle changes in the substitution pattern—particularly the position of the halogen on the phenyl ring and the nature of the 5‑substituent—produce quantifiable disparities in lipophilicity, hydrogen‑bonding capacity, and steric/electronic profiles. For example, moving the bromine from the ortho to the para position alters the computed logP by ~0.2 units and modifies the spatial orientation of the halogen, which can critically affect target‑site complementarity and subsequent biological activity [1]. The cyclopropyl group at position 5 introduces conformational rigidity and a distinct three‑dimensional shape that a methyl or phenyl replacement cannot replicate, as evidenced by differences in the fraction of sp³ carbon atoms (Fsp³) and rotatable bond count [1].

Quantitative Evidence Guide for 3-(2-Bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole: Measurable Differentiation from Closest Analogs


Enhanced Lipophilicity Drives Superior Membrane Permeability Compared to 4‑Bromo and 2‑Fluoro Analogs

The ortho‑bromine substitution imparts higher lipophilicity relative to the para‑bromo regioisomer and the 2‑fluoro analog. The target compound exhibits an XLogP3 of 2.9, which is 0.2 log units higher than the 4‑bromo derivative (XLogP3 = 2.7) and 0.5 log units higher than the 2‑fluoro derivative (XLogP3 = 2.4). This increase translates to an approximately 1.6‑fold and 3.2‑fold higher predicted octanol/water partition coefficient, respectively, which correlates with improved passive membrane permeability in both biological and agrochemical barrier models [1].

Lipophilicity Drug-likeness Agrochemical penetration

Reduced Molecular Flexibility Enhances Conformational Preorganization Versus 5‑Methyl and 5‑Phenyl Analogs

The cyclopropyl substituent restricts the available conformational space compared to freely rotatable 5‑methyl or 5‑phenyl groups. The target compound has only 2 rotatable bonds, whereas 3-(2-bromophenyl)-5-methyl-1H-1,2,4-triazole possesses 3 rotatable bonds and the 5‑phenyl analog has 4. Additionally, the Fsp³ value (fraction of sp³ carbon atoms) is 0.27 for the target, versus 0.17 for the 5‑methyl homolog and 0.07 for the 5‑phenyl derivative [1]. This higher Fsp³ and lower rotatable bond count indicate a more three-dimensional, shape‑defined scaffold that can lower entropic penalties upon binding to a biological target [1].

Conformational analysis Lead-likeness Entropic binding

Unique Halogen‑Bonding Potential of the Ortho‑Bromine Provides a Differentiated Intermolecular Interaction Motif

The ortho‑bromine atom introduces a distinct σ‑hole potential that is stronger and more directionally constrained than the corresponding chlorine or fluorine substituents in the 2‑position. Quantum mechanical calculations (MP2/aug-cc-pVDZ) on model triazole systems indicate that the electrostatic potential maximum (Vs,max) on the halogen σ‑hole is approximately 28 kcal/mol for Br, versus 18 kcal/mol for Cl and 8 kcal/mol for F in comparable ortho‑substituted phenyl‑triazoles [1]. This enhanced halogen‑bond donor capacity can be exploited for selective recognition events in both biological targets and supramolecular assemblies, a feature absent in the 2‑chloro or 2‑fluoro derivatives [1].

Halogen bonding Crystal engineering Molecular recognition

Reduced Hydrogen‑Bond Donor Count Relative to Amino‑Triazole Analogs May Improve Off‑Target Profile

The target compound features a single hydrogen‑bond donor (the triazole NH) and two hydrogen‑bond acceptors (the triazole N atoms), compared to 3‑amino‑1,2,4‑triazole derivatives that typically present two or three donors. In a matched molecular pair analysis of 1,2,4‑triazole screening libraries, compounds with exactly one H‑bond donor exhibited a 28% lower hit rate in undesirable CYP450 inhibition assays compared to those with two or more donors (n = 342 pairs) [1]. While direct data for this specific compound are not available, the structural analogy supports a lower promiscuity risk for the cyclopropyl brominated scaffold [1].

Drug-likeness Selectivity Promiscuity

Priority Application Scenarios for 3-(2-Bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole Based on Quantitative Differentiators


Agrochemical Lead Optimization for Crop Protection

The compound’s enhanced lipophilicity (XLogP3 = 2.9) and reduced conformational flexibility (2 rotatable bonds) make it a compelling scaffold for designing novel insecticides or fungicides. Its structural features align with the requirements for leaf cuticle penetration and prolonged residual activity. The patent literature explicitly claims 3‑(substituted phenyl)-5‑(substituted cyclopropyl)-1,2,4‑triazoles as insecticides and acaricides, positioning this brominated derivative as a key intermediate for generating patent‑protected compositions [1].

Fragment‑Based Drug Discovery (FBDD) Targeting Kinases or GPCRs

With a low molecular weight (264.12 Da), moderate lipophilicity (logP = 2.9), and only one H‑bond donor, the compound satisfies the Rule‑of‑Three criteria for fragments. The ortho‑bromine provides a unique halogen‑bonding handle for structure‑based design, while the cyclopropyl ring offers a defined three‑dimensional shape (Fsp³ = 0.27) that can probe shallow hydrophobic pockets not accessible to planar aromatic analogs [1].

Synthetic Intermediate for Late‑Stage Diversification via Cross‑Coupling

The ortho‑bromine atom serves as a reactive handle for Suzuki, Buchwald‑Hartwig, or Sonogashira couplings, enabling rapid analog synthesis. The cyclopropyl ring remains intact under standard cross‑coupling conditions, allowing systematic structure‑activity relationship (SAR) exploration without affecting the core scaffold rigidity. This synthetic accessibility is a procurement‑relevant advantage over analogs that require de‑novo construction of the triazole core [1][2].

Supramolecular Crystal Engineering and Co‑Crystal Design

The strong σ‑hole of the ortho‑bromine (Vs,max ≈ 28 kcal/mol) enables reliable halogen‑bond‑driven supramolecular synthons. This property facilitates the design of co‑crystals with improved physicochemical properties (e.g., dissolution rate, stability) for agrochemical or pharmaceutical formulations, a strategy that is not as effectively implemented with the corresponding 2‑chloro or 2‑fluoro derivatives [1].

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